molecular formula C24H52IP B14666874 Tributyl(dodecyl)phosphanium iodide CAS No. 43192-76-3

Tributyl(dodecyl)phosphanium iodide

Cat. No.: B14666874
CAS No.: 43192-76-3
M. Wt: 498.5 g/mol
InChI Key: GMMGKDAAFVMPRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(dodecyl)phosphanium iodide is a quaternary phosphonium salt. It is characterized by the presence of a phosphorus atom bonded to four alkyl groups: three butyl groups and one dodecyl group, with an iodide ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(dodecyl)phosphanium iodide can be synthesized through the reaction of tributylphosphine with dodecyl iodide. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

P(C4H9)3+C12H25I[P(C4H9)3(C12H25)]IP(C_4H_9)_3 + C_{12}H_{25}I \rightarrow [P(C_4H_9)_3(C_{12}H_{25})]I P(C4​H9​)3​+C12​H25​I→[P(C4​H9​)3​(C12​H25​)]I

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tributyl(dodecyl)phosphanium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The phosphonium center can be oxidized to form phosphine oxides.

    Reduction: Under certain conditions, the phosphonium salt can be reduced to the corresponding phosphine.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding phosphonium salts with different anions.

    Oxidation: The major product is the phosphine oxide.

    Reduction: The major product is the corresponding phosphine.

Scientific Research Applications

Tributyl(dodecyl)phosphanium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It can be used in the preparation of phosphonium-based ionic liquids, which have applications in biocatalysis and enzyme stabilization.

    Medicine: Phosphonium salts are explored for their potential use in drug delivery systems due to their ability to penetrate cell membranes.

    Industry: It is used in the formulation of lubricants and surfactants, as well as in the extraction and separation of metals.

Mechanism of Action

The mechanism by which tributyl(dodecyl)phosphanium iodide exerts its effects is primarily through its ability to act as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylphosphonium iodide: Similar structure but with four butyl groups.

    Tributyl(hexyl)phosphanium iodide: Similar structure but with a hexyl group instead of a dodecyl group.

    Trihexyl(tetradecyl)phosphanium iodide: Similar structure but with hexyl and tetradecyl groups.

Uniqueness

Tributyl(dodecyl)phosphanium iodide is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and phase-transfer catalysts.

Properties

CAS No.

43192-76-3

Molecular Formula

C24H52IP

Molecular Weight

498.5 g/mol

IUPAC Name

tributyl(dodecyl)phosphanium;iodide

InChI

InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

GMMGKDAAFVMPRF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.